Milciclib is a potent, orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7. This broad-spectrum, or 'pan-CDK,' activity profile allows for comprehensive cell cycle disruption. Uniquely, Milciclib also potently inhibits Tropomyosin receptor kinase A (TrkA) and Src family kinases. The compound is supplied as a maleate salt (Milciclib Maleate), a form selected to optimize physicochemical properties for reliable use in preclinical and clinical research, including oral administration studies. Its primary utility lies in cancer models where broad cell cycle inhibition is required or where dual targeting of CDKs and TrkA offers a strategic advantage.
Substituting Milciclib Maleate with its free base, an alternative salt form, or even a close in-class analog introduces critical, performance-altering variables. The maleate salt form was specifically developed to ensure oral bioavailability and consistent formulation properties, and altering this can significantly impact exposure levels and experimental reproducibility. Furthermore, its unique pan-CDK plus TrkA/Src inhibitory profile is fundamentally different from highly selective CDK4/6 inhibitors (e.g., Palbociclib) or other pan-CDK inhibitors that lack the TrkA/Src component. Attempting a substitution risks not only altered pharmacokinetics but also a completely different biological outcome, making direct comparison of results impossible and potentially jeopardizing research conclusions.
A critical differentiator for Milciclib is its manageable safety profile, which allowed for progression into Phase II clinical trials. In stark contrast, the structurally related pan-CDK inhibitor PHA-793887 was discontinued after a Phase I trial due to severe, dose-limiting hepatotoxicity. At a dose of 44 mg/m², three of nine patients experienced dose-limiting toxicities, primarily hepatotoxicity, including one instance of fatal hepatorenal failure. Milciclib Maleate, however, was found to be well-tolerated with manageable toxicities in multiple clinical studies, establishing a recommended Phase II dose of 150 mg/day.
| Evidence Dimension | Clinical Safety & Tolerability |
| Target Compound Data | Well-tolerated with manageable toxicities; Recommended Phase II dose established at 150 mg/day. |
| Comparator Or Baseline | PHA-793887: Clinical development precluded by severe, dose-related hepatic toxicity. Fatal hepatorenal failure observed at 44 mg/m². |
| Quantified Difference | Successful establishment of a therapeutic window vs. clinical termination due to toxicity. |
| Conditions | Phase I/II clinical trials in patients with advanced solid tumors. |
This evidence strongly supports procuring Milciclib Maleate for research programs where a pan-CDK inhibitor is needed, as it has a proven track record of clinical tolerability, unlike its discontinued predecessor.
While selective CDK4/6 inhibitors like Palbociclib are effective, acquired resistance often involves the upregulation of other cell cycle components, particularly Cyclin E-CDK2 signaling. Studies on Palbociclib-resistant breast cancer cell lines show that they can lose dependence on CDK4/6 and become reliant on CDK2 for proliferation. In this context, a pan-CDK inhibitor that potently targets CDK2, such as Milciclib (CDK2/cyclin A IC50 = 45 nM), offers a clear mechanistic advantage. Using a pan-inhibitor like Milciclib can be a deliberate strategy to preempt or overcome this common resistance pathway, a capability not available with highly selective CDK4/6-only inhibitors.
| Evidence Dimension | Enzymatic Inhibition Profile (IC50) |
| Target Compound Data | Potent inhibitor of CDK2/cyclin A (45 nM), CDK1 (398 nM), and CDK4 (160 nM). |
| Comparator Or Baseline | Selective CDK4/6 Inhibitors (e.g., Palbociclib): Primarily target CDK4 and CDK6, with minimal activity against CDK2, leading to resistance via CDK2 upregulation. |
| Quantified Difference | Milciclib retains potent, nanomolar-range inhibition of CDK2, a key driver of resistance to selective CDK4/6 inhibitors. |
| Conditions | Biochemical kinase assays and cell-based models of acquired drug resistance. |
For researchers studying or aiming to overcome resistance to selective CDK4/6 inhibitors, Milciclib Maleate provides a necessary tool with the appropriate broader kinase profile.
Milciclib is explicitly described as an orally bioavailable inhibitor, and its development as the maleate salt form is integral to this property. Salt formation is a standard and critical step in drug development to improve the solubility, dissolution rate, and subsequent absorption of poorly soluble free bases, thereby enabling effective in vivo studies with oral administration. Preclinical and clinical studies consistently utilize this oral route of administration, demonstrating that the maleate salt form provides sufficient systemic exposure to achieve antitumor activity in various models, including xenografts and carcinogen-induced tumors.
| Evidence Dimension | Bioavailability & Formulation |
| Target Compound Data | Developed as a maleate salt, enabling oral administration and demonstrated in vivo efficacy in multiple preclinical and clinical settings. |
| Comparator Or Baseline | Milciclib (Free Base): Expected to have lower aqueous solubility and dissolution rate, posing significant challenges for achieving consistent oral absorption and reproducible in vivo results. |
| Quantified Difference | The maleate salt form is the validated entity for achieving oral bioavailability, whereas the free base is not. |
| Conditions | In vivo pharmacokinetic and efficacy studies in animal models and human clinical trials. |
Procuring the maleate salt is essential for any in vivo research requiring oral dosing, as it is the form validated to achieve the necessary systemic exposure for biological effect.
For projects investigating mechanisms of resistance to Palbociclib, Ribociclib, or Abemaciclib. Milciclib Maleate's potent inhibition of CDK2 provides a direct, mechanistically relevant tool to test whether re-engaging the cell cycle through a broader CDK blockade can restore sensitivity in resistant cell lines or xenograft models.
When the research plan calls for evaluating a pan-CDK inhibitor in rodent models (e.g., xenografts, carcinogen-induced tumors), Milciclib Maleate is the appropriate choice. Its formulation as an orally bioavailable salt has been validated in numerous preclinical and clinical studies, ensuring reliable systemic exposure, which is a prerequisite for reproducible efficacy testing.
In tumor models where TrkA signaling or Src activation are known drivers (e.g., certain neuroblastomas, prostate cancers, or cancers with NTRK fusions), Milciclib Maleate allows for the simultaneous inhibition of these pathways along with the cell cycle. This provides a unique compound to explore synergistic effects or to target tumors with co-activated pathways.
For comparative pharmacology studies aiming to benchmark new CDK inhibitors. Milciclib Maleate serves as a crucial reference compound, representing a pan-CDK inhibitor that successfully advanced to Phase II trials with a manageable safety profile, unlike earlier analogs like PHA-793887 that failed due to toxicity.